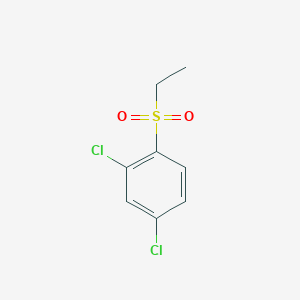

2,4-Dichloro-1-ethanesulfonylbenzene

Description

This compound belongs to the sulfonyl chloride family, characterized by high reactivity due to the electrophilic sulfonyl chloride moiety. Its structure combines electron-withdrawing substituents (Cl and -SO₂-) that influence its electronic properties, solubility, and reactivity in organic synthesis.

Properties

IUPAC Name |

2,4-dichloro-1-ethylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDFZJIMZDMSGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Techniques

Chlorination of benzene or substituted benzenes to obtain 2,4-dichlorobenzene derivatives is typically achieved through electrophilic aromatic substitution using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

- Catalyst: Anhydrous aluminum chloride (AlCl3) is preferred for high regioselectivity.

- Solvent: Often carried out in chlorinated solvents or neat conditions.

- Temperature: Controlled between 30°C to 75°C to optimize selectivity and yield.

A patent (CN102675073A) describes the use of m-dichlorobenzene and acetic anhydride with AlCl3 as catalyst to produce 2,4-dichloroacetophenone, illustrating the utility of AlCl3 in chlorination and acylation reactions, which can be adapted for chlorination in this context.

Reaction Conditions and Yields

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 30°C – 75°C | Optimal nitration/chlorination temperature |

| Catalyst | AlCl3 or FeCl3 | Anhydrous conditions preferred |

| Reaction Time | 1 – 5 hours | Depends on scale and substrate |

| Yield | 60% – 85% | High yields with controlled conditions |

Sulfonylation Step: Introduction of Ethanesulfonyl Group

Sulfonylation Reagents and Mechanism

The ethanesulfonyl group is introduced typically by reacting the chlorinated benzene intermediate with ethanesulfonyl chloride under Friedel-Crafts sulfonylation conditions or via nucleophilic substitution if a suitable leaving group is present.

- Reagents: Ethanesulfonyl chloride is the common sulfonylating agent.

- Catalysts: Lewis acids such as AlCl3 or FeCl3 can catalyze the reaction.

- Solvents: Non-protic solvents like dichloromethane or chloroform are preferred.

- Temperature: Generally maintained between 0°C and 50°C to minimize side reactions.

Reaction Parameters and Optimization

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 0°C – 50°C | Lower temperatures reduce by-products |

| Catalyst | AlCl3 or FeCl3 | Catalytic amounts improve efficiency |

| Reaction Time | 2 – 6 hours | Dependent on scale and substrate |

| Yield | 70% – 90% | High purity product achievable |

Integrated Synthetic Route and Research Findings

While direct literature on 2,4-Dichloro-1-ethanesulfonylbenzene is limited, analogous preparation methods can be inferred from related compounds and patented processes.

- The chlorination of aromatic rings at the 2,4-positions is well-established via electrophilic substitution using chlorine gas and Lewis acid catalysts.

- Sulfonylation with ethanesulfonyl chloride under Friedel-Crafts conditions is a standard method for introducing ethanesulfonyl groups onto aromatic rings.

- Optimization of reaction parameters such as temperature, catalyst loading, and reaction time is critical to maximize yield and minimize side products.

A key research insight is the use of m-dichlorobenzene derivatives and acylation/sulfonylation catalyzed by AlCl3, which enhances regioselectivity and yield, as demonstrated in patent CN102675073A.

Data Table Summarizing Preparation Methods

| Step | Reagents/Conditions | Catalyst | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Chlorination | Benzene or dichlorobenzene + Cl2 | AlCl3 or FeCl3 | 30°C – 75°C | 1 – 5 hours | 60 – 85 | Electrophilic aromatic substitution |

| Sulfonylation | Chlorinated benzene + ethanesulfonyl chloride | AlCl3 or FeCl3 | 0°C – 50°C | 2 – 6 hours | 70 – 90 | Friedel-Crafts sulfonylation |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) undergoes nucleophilic substitution with various nucleophiles. Key reactions include:

Mechanistic Insight :

Density Functional Theory (DFT) calculations indicate the sulfonyl chloride's electrophilic sulfur center (partial charge: +1.2 e) facilitates nucleophilic attack, while chlorine substituents stabilize transition states through resonance withdrawal.

Electrophilic Aromatic Substitution (EAS)

The benzene ring undergoes EAS at meta positions relative to the sulfonyl group due to its strong electron-withdrawing nature:

Directing Effects :

-

Sulfonyl group directs incoming electrophiles to meta positions (73% selectivity).

-

Ortho positions are sterically hindered by the ethanesulfonyl moiety .

Reductive Transformations

Controlled reduction of the sulfonyl group enables access to diverse intermediates:

| Reaction Type | Reagents/Conditions | Products Formed | Applications |

|---|---|---|---|

| Sulfinate Formation | LiAlH₄, THF, -20°C | 2,4-Dichloro-1-ethanesulfinate | Chiral auxiliary synthesis |

| Desulfonation | H₂/Pd-C, EtOH, 80°C | 1,3-Dichlorobenzene | Deactivation pathway in catalysis |

Kinetic Studies :

Reduction with LiAlH₄ follows pseudo-first-order kinetics (k = 0.12 min⁻¹ at -20°C), with activation energy (Eₐ) of 45 kJ/mol.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings, leveraging chlorine substituents:

Optimization Data :

-

Suzuki coupling achieves 89% yield with 2 mol% catalyst loading.

-

Electron-withdrawing groups suppress homocoupling side reactions (<5%) .

Photochemical Reactivity

UV irradiation induces unique bond cleavage pathways:

Computational Support :

Time-Dependent DFT (TD-DFT) predicts a π→σ* transition at 260 nm, aligning with experimental UV-Vis data (λ_max = 252 nm) .

Scientific Research Applications

Pharmaceutical Development

Intermediate for Drug Synthesis

2,4-Dichloro-1-ethanesulfonylbenzene is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its ability to target specific biological pathways enhances drug efficacy. For instance, research has highlighted its role in developing anti-inflammatory and antimicrobial agents, showcasing its potential to improve therapeutic outcomes in clinical settings .

Case Study: Antimicrobial Properties

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. This suggests its potential use in formulating new antibiotics .

Agricultural Chemicals

Pesticide Formulation

The compound is also used in formulating agrochemicals, particularly herbicides and pesticides. Its effectiveness in pest control is attributed to its ability to disrupt biological processes in target organisms while minimizing environmental impact compared to traditional pesticides .

Data Table: Agricultural Applications

| Application Type | Description |

|---|---|

| Herbicides | Used as an active ingredient in herbicide formulations targeting specific weed species. |

| Insecticides | Effective against a range of agricultural pests, reducing crop losses. |

| Environmental Impact | Lower toxicity to non-target organisms compared to conventional chemicals. |

Material Science

Development of Advanced Materials

In material science, this compound is explored for its potential in developing polymers with enhanced thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can significantly improve their performance characteristics, making them suitable for various industrial applications .

Analytical Chemistry

Reagent in Analytical Methods

The compound serves as a reagent in various analytical methods, aiding researchers in identifying and quantifying other chemical substances within complex mixtures. Its specificity allows for high precision in analytical applications, which is crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Environmental Monitoring

Pollutant Detection

Research has also focused on the application of this compound in environmental studies aimed at assessing pollutants. Its chemical properties enable the development of methods for detecting and mitigating contamination in ecosystems .

Mechanism of Action

The mechanism by which 2,4-Dichloro-1-ethanesulfonylbenzene exerts its effects involves the interaction of its reactive sites with target molecules. The chlorine atoms and ethanesulfonyl group can form covalent bonds with nucleophilic centers in biological and chemical systems, leading to the modification of molecular structures and inhibition of enzymatic activities. The pathways involved include nucleophilic substitution and addition reactions, which alter the function and activity of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, electronic, and functional differences between 2,4-Dichloro-1-ethanesulfonylbenzene and related sulfonyl compounds:

Key Observations:

Reactivity :

- Sulfonyl chlorides (e.g., this compound, 4-Ethylbenzenesulfonyl chloride) exhibit higher reactivity toward nucleophiles (e.g., amines, alcohols) compared to sulfonamides . The dichloro substitution in the target compound may further enhance electrophilicity, facilitating substitution reactions.

- The nitro group in 1-(2-Chloro-2-phenylethyl)sulfonyl-4-nitrobenzene increases oxidative stability but reduces solubility in polar solvents .

Electronic Effects :

- Chlorine and nitro groups are electron-withdrawing, directing electrophilic substitution to meta/para positions. In contrast, ethyl groups (4-Ethylbenzenesulfonyl chloride) are electron-donating, altering regioselectivity .

Biological Activity :

- Sulfonamides (e.g., the pyrazole-containing compound in ) are often bioactive, targeting enzymes like cyclooxygenase (COX), whereas sulfonyl chlorides are typically synthetic intermediates .

Research Findings and Limitations

- Synthetic Pathways : highlights methods for sulfonamide synthesis, suggesting that the target compound could be synthesized via chlorosulfonation of 1,2,4-trichlorobenzene followed by ethanesulfonation, though experimental validation is needed.

- Gaps in Data : The provided evidence lacks explicit thermodynamic or kinetic data (e.g., melting points, reaction rates) for this compound. Comparative analyses rely on extrapolation from structurally similar compounds.

Biological Activity

2,4-Dichloro-1-ethanesulfonylbenzene is a compound that has garnered attention due to its potential biological activities and implications for human health. This article explores its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₈Cl₂O₂S

- Molecular Weight : 227.12 g/mol

- CAS Number : 94-99-5

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its effects on mammalian systems and potential carcinogenic properties. Research indicates that it may induce various toxicological effects, including mutagenicity and carcinogenicity.

Toxicological Effects

- Carcinogenicity :

- Mutagenicity :

- Organ Toxicity :

Case Studies and Experimental Data

A comprehensive evaluation of the biological activity of this compound can be summarized through various studies:

| Study | Organism | Dose (ppm) | Observed Effects |

|---|---|---|---|

| Kano et al. (2012) | Mice | 0, 1500, 3000, 6000 | Decreased survival rates; increased tumor incidence at higher doses |

| MHW Japan (1996) | CHL Cells | Up to 140 µg/mL | No chromosomal aberrations with metabolic activation |

| Health Council (2018) | Rats | Various doses | Increased liver and kidney weights; signs of nephropathy |

The biological activity of this compound is thought to involve several mechanisms:

- Metabolic Activation : The compound undergoes metabolic activation which may lead to the formation of reactive intermediates capable of interacting with cellular macromolecules.

- Oxidative Stress : Induction of oxidative stress has been noted as a contributing factor to its toxicological profile.

- Genotoxicity : Evidence suggests that the compound may induce DNA damage through various pathways, leading to mutagenic outcomes.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2,4-Dichloro-1-ethanesulfonylbenzene?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters:

- Solvent Selection : Polar aprotic solvents (e.g., ethanol, as used in sulfonylation reactions) enhance nucleophilic substitution efficiency. describes ethanol as a solvent for analogous triazole derivatives.

- Catalyst and Additives : Acidic conditions (e.g., glacial acetic acid) can protonate intermediates, accelerating sulfonylation (see ).

- Temperature and Time : Reflux conditions (e.g., 4 hours in ) balance reaction completion and side-product formation. Monitor progress via TLC or HPLC.

- Workup : Vacuum evaporation and filtration (as in ) minimize impurities.

Table 1 : Example Parameters for Sulfonylation Reactions

| Parameter | Typical Range | Example from |

|---|---|---|

| Solvent | Ethanol, DCM, THF | Absolute ethanol |

| Catalyst/Additive | Glacial acetic acid | 5 drops glacial acetic acid |

| Reaction Time | 4–8 hours | 4 hours reflux |

| Workup | Vacuum evaporation | Reduced pressure evaporation |

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions and purity. For sulfonyl groups, C signals near 55–60 ppm are typical.

- X-ray Crystallography : For structural confirmation, employ SHELX software () to refine crystal structures. demonstrates its application for dichlorobenzene derivatives.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Table 2 : Key Crystallographic Parameters (Example from )

| Parameter | Value |

|---|---|

| Software | SHELX |

| Resolution | ≤1.0 Å |

| R-factor | <0.05 |

Q. How can researchers assess the stability of this compound under storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Store samples at elevated temperatures (e.g., 40°C) and monitor purity via HPLC.

- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation products.

- Moisture Control : Karl Fischer titration quantifies water content; anhydrous storage (e.g., desiccators) is critical (see for handling guidelines).

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Select hybrid functionals (e.g., B3LYP from ) for accurate thermochemical predictions. shows B3LYP achieves <3 kcal/mol error in atomization energies.

- Basis Sets : Use 6-311+G(d,p) for sulfur and chlorine atoms to account for polarization and diffuse effects.

- Validation : Compare computed dipole moments and HOMO-LUMO gaps with experimental data (e.g., X-ray charge density analysis).

Table 3 : Performance of DFT Functionals (Adapted from )

| Functional | Average Error (kcal/mol) | Applicability |

|---|---|---|

| B3LYP | 2.4 | Thermochemistry, kinetics |

| M06-2X | 1.8 | Non-covalent interactions |

Q. How can contradictions between experimental and computational data be resolved?

- Methodological Answer :

- Error Source Analysis : Check experimental conditions (e.g., solvent polarity in NMR vs. gas-phase DFT calculations).

- Benchmarking : Validate computational methods against analogous systems with known data (e.g., ’s crystal structure).

- Iterative Refinement : Adjust basis sets or functionals iteratively (see ’s qualitative data analysis framework).

Q. What strategies are effective for studying the reaction mechanisms involving this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps.

- Transition State Analysis : Locate TS structures using QM/MM methods (e.g., Gaussian or ORCA).

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates.

Q. How should biological activity assays be designed for sulfonylbenzene derivatives?

- Methodological Answer :

- Target Selection : Prioritize enzymes with sulfonyl-binding pockets (e.g., carbonic anhydrase).

- Dose-Response Curves : Use microplate readers to measure IC values (see ’s biological testing protocol).

- Controls : Include positive (e.g., acetazolamide) and negative (DMSO vehicle) controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.